molecular formula C14H13NO3 B1374108 4-(4-Hydroxyphenoxy)-3-methylbenzamide CAS No. 1179251-46-7

4-(4-Hydroxyphenoxy)-3-methylbenzamide

Cat. No. B1374108
M. Wt: 243.26 g/mol
InChI Key: YYLDPOFSEVSSTB-UHFFFAOYSA-N
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Description

The compound “4-(4-Hydroxyphenoxy)-3-methylbenzamide” likely belongs to the class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic phenyl ring . It seems to be a derivative of benzoic acid, which is often used in the synthesis of various other compounds .


Synthesis Analysis

While specific synthesis methods for “4-(4-Hydroxyphenoxy)-3-methylbenzamide” are not available, similar compounds such as poly[4‐(4‐hydroxyphenoxy) benzoic acid] have been synthesized by the bulk polycondensation of 4‐(4‐acetoxyphenoxy) benzoic acid .


Molecular Structure Analysis

The molecular structure of “4-(4-Hydroxyphenoxy)-3-methylbenzamide” is likely to be characterized by the presence of a benzamide group, a phenol group, and a methoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(4-Hydroxyphenoxy)-3-methylbenzamide” are not available, similar compounds such as 3-(3,5-diiodo-4-hydroxyphenoxy)phenol and 3-(3,5-diiodo-4-hydroxyphenoxy)-4-chlorophenol have been synthesized from 2,4,6-triiodophenol with corresponding reagents .

Scientific Research Applications

1. R-2-(4-hydroxyphenoxy)propionic acid biosynthesis

  • Application Summary : R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides. It could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
  • Methods of Application : An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed. The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
  • Results or Outcomes : After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity .

2. (4-Hydroxyphenoxy)acetic Acid

  • Application Summary : (4-Hydroxyphenoxy)acetic Acid is a chemical compound with potential applications in various fields .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

3. Pyrethroid Metabolites

  • Application Summary : The EFSA Panel on Plant Protection Products and their Residues was requested by the European Commission, to conclude based upon available evidence if metabolites 3‐phenoxybenzoic acid (PBA) and 3‐(4′‐hydroxyphenoxy)benzoic acid (PBA(OH)), common to several pyrethroid compounds, have genotoxic properties .
  • Methods of Application : The specific methods of application or experimental procedures for these metabolites are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of these metabolites are not provided in the source .

4. R-2-(4-hydroxyphenoxy)propionic acid biosynthesis

  • Application Summary : R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides. It could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
  • Methods of Application : An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed. The concentration of R-HPPA can be quantified according to the absorbance of the colored compound at a suitable wavelength of 570 nm .
  • Results or Outcomes : After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity .

5. Screening of Fungi Isolates for C-4 Hydroxylation of R-2-Phenoxypropionic Acid

  • Application Summary : R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) is a pivotal intermediate for the synthesis of aryloxyphenoxypropionate (APP) herbicide. A convenient and safe 96-well microplate assay method with sodium nitrite (NaNO2) as chromogenic reagent was proposed for rapidly screening microbial isolates with the capacity of hydroxylating R-2-phenoxypropionic acid to R-HPPA from various environmental samples .
  • Methods of Application : The optimum assay conditions were as follows: the detection wavelength was 420 nm, the concentration of NaNO2 solution was 6.0 g/L, color reaction temperature was 60 °C, the pH of the NaNO2 solution was 2.4, and the reaction time was 40 min .
  • Results or Outcomes : With the aid of this method, screening for microorganisms with C-4-specific hydroxylation activity of R-PPA was conducted. As a result, 23 strains among 3744 single colonies isolated from various samples exhibited the hydroxylation activity .

6. Synthesis of N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide

  • Application Summary : By condensing the 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt), the team synthesized N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

4. Enhanced R-2-(4-Hydroxyphenoxy)Propionic Acid Production

  • Application Summary : This study discusses the production of R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA), a key intermediate for the preparation of aryloxyphenoxypropionic acid herbicides (R-isomer), using Beauveria bassiana CCN-A7 . The study aimed to improve the production of R-HPPA from the substrate ®-2-phenoxypropionic acid (POPA) through static cultivation and H2O2 supplement .
  • Methods of Application : The study used a static cultivation method and H2O2 supplement to enhance the production of R-HPPA .
  • Results or Outcomes : Under the optimized conditions, the R-HPPA titer was improved from 9.60 g/l to 19.53 g/l, representing an increase of 2.03-fold .

5. Synthesis of m-Aryloxy Phenols

  • Application Summary : This study discusses the synthesis of m-aryloxy phenols, which are similar to “4-(4-Hydroxyphenoxy)-3-methylbenzamide”. These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : The study used a four-step method for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

6. (4-Hydroxyphenoxy)acetic Acid

  • Application Summary : (4-Hydroxyphenoxy)acetic Acid is a chemical compound with potential applications in various fields .
  • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source .

properties

IUPAC Name

4-(4-hydroxyphenoxy)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-10(14(15)17)2-7-13(9)18-12-5-3-11(16)4-6-12/h2-8,16H,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLDPOFSEVSSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenoxy)-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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